3-Bromocytisine
3-Bromocytisine
Potent agonist of α4β4, α4β2 and α7 nACh receptors (IC50 values are 0.28, 0.30 and 31.6 nM respectively). Displays different effects on high (HS) and low (LS) ACh sensitivity α4β2 nAChRs (EC50 values are 0.008 and 0.05 μM respectively).
Brand Name:
Vulcanchem
CAS No.:
207390-14-5
VCID:
VC0004705
InChI:
InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
SMILES:
C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Molecular Formula:
C11H13BrN2O
Molecular Weight:
269.14 g/mol
3-Bromocytisine
CAS No.: 207390-14-5
Inhibitors
VCID: VC0004705
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
CAS No. | 207390-14-5 |
---|---|
Product Name | 3-Bromocytisine |
Molecular Formula | C11H13BrN2O |
Molecular Weight | 269.14 g/mol |
IUPAC Name | (1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |
Standard InChIKey | DWDCLEHDNICBMI-JGVFFNPUSA-N |
Isomeric SMILES | C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br |
SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)Br |
Canonical SMILES | C1C2CNCC1C3=CC=C(C(=O)N3C2)Br |
Description | Potent agonist of α4β4, α4β2 and α7 nACh receptors (IC50 values are 0.28, 0.30 and 31.6 nM respectively). Displays different effects on high (HS) and low (LS) ACh sensitivity α4β2 nAChRs (EC50 values are 0.008 and 0.05 μM respectively). |
Synonyms | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one |
PubChem Compound | 15519735 |
Last Modified | Nov 11 2021 |
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